Home > Products > Screening Compounds P6809 > Raltegravir-13C6 Potassium Salt
Raltegravir-13C6 Potassium Salt - 1391053-33-0

Raltegravir-13C6 Potassium Salt

Catalog Number: EVT-1488805
CAS Number: 1391053-33-0
Molecular Formula: C₁₄¹³C₆H₂₀FKN₆O₅
Molecular Weight: 488.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Raltegravir-13C6 Potassium Salt is an antiretroviral agent . It is primarily used for the treatment of HIV-1 infection . The molecular formula of Raltegravir-13C6 Potassium Salt is C20 H20 F N6 O5 . K .

Molecular Structure Analysis

The molecular structure of Raltegravir-13C6 Potassium Salt has been analyzed using techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .

Physical And Chemical Properties Analysis

Raltegravir-13C6 Potassium Salt has a molecular weight of 482.51 . It has poor aqueous solubility and chemical stability in acidic/basic medium .

Raltegravir Potassium

    Compound Description: Raltegravir potassium (also known as Isentress) is a BCS class II drug used in the treatment of HIV. It is an integrase inhibitor, preventing the HIV virus from integrating into the DNA of human cells. [] It is formulated as a potassium salt to enhance its solubility and bioavailability. [, ]

Raltegravir Free Acid

    Compound Description: Raltegravir free acid is the non-salt form of Raltegravir. This form of the drug has poor solubility in aqueous media, leading to limited bioavailability. []

Soluplus®

    Compound Description: Soluplus® is a polymeric solubilizer used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs. [] It is a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer. []

    Relevance: While not structurally similar to Raltegravir-13C6 Potassium Salt, Soluplus® plays a critical role in its formulation. Research shows that creating an amorphous solid dispersion of Raltegravir Potassium with Soluplus® significantly improves its solubility. [] This implies that Soluplus® is likely used in formulations containing Raltegravir-13C6 Potassium Salt for the same purpose, even though the studies mentioned don't explicitly confirm this.

    Compound Description: OH-PAHs are metabolites of Polycyclic Aromatic Hydrocarbons (PAHs), which are environmental pollutants. These metabolites are studied as biomarkers of human exposure to PAHs. []

    Relevance: OH-PAHs are not structurally related to Raltegravir-13C6 Potassium Salt. They are mentioned in the context of a study utilizing gas chromatography/isotope dilution high-resolution mass spectrometry. [] This analytical technique could also be employed to study Raltegravir-13C6 Potassium Salt due to its isotopic labeling.

    Compound Description: 1-NAP-GLU is a conjugated metabolite used to assess enzymatic deconjugation efficiency in urine samples. [] It serves as a quality control standard in analytical methods.

Overview

Raltegravir-13C6 Potassium Salt is a stable isotope-labeled derivative of Raltegravir, an antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is notable for its role in research and clinical studies, particularly in pharmacokinetics and drug metabolism. Raltegravir was first approved by the U.S. Food and Drug Administration in October 2007, marking it as the first integrase inhibitor to be authorized for use .

Source

Raltegravir is synthesized and marketed by Merck & Co., Inc., under the brand name Isentress. The potassium salt form enhances its solubility and bioavailability, making it more effective for therapeutic use .

Classification

Raltegravir-13C6 Potassium Salt belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives. It functions primarily as an integrase inhibitor, which is crucial for blocking HIV replication by preventing the integration of viral DNA into the host genome .

Synthesis Analysis

Methods

The synthesis of Raltegravir-13C6 Potassium Salt involves several chemical reactions that utilize stable isotopes to replace certain carbon atoms in the Raltegravir structure with carbon-13 isotopes. This isotopic labeling is essential for tracing metabolic pathways and understanding drug interactions within biological systems.

Technical Details

The general synthetic route includes:

  1. Formation of the Core Structure: The initial step involves constructing the pyrimidine ring system.
  2. Substitution Reactions: Specific carbon atoms are substituted with carbon-13 labeled precursors.
  3. Salt Formation: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt, enhancing its solubility.

The detailed reaction conditions, including temperature, solvents, and catalysts used during synthesis, are critical for achieving high yields and purity of the product.

Molecular Structure Analysis

Structure

The molecular formula for Raltegravir-13C6 Potassium Salt is C20H2113C6FN6O5KC_{20}H_{21}^{13}C_{6}FN_{6}O_{5}K. Its structure features a complex arrangement that includes a pyrimidine ring, a fluorophenyl group, and multiple functional groups essential for its activity as an integrase inhibitor.

Data

  • Molecular Weight: Approximately 482.514 g/mol
  • IUPAC Name: Potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
  • InChI Key: IFUKBHBISRAZTF-UHFFFAOYSA-M
  • SMILES Representation: [K+].CN1C(=O)C([O-])=C(N=C1C(C)(C)NC(=O)C1=NN=C(C)O1)C(=O)NCC1=CC=C(F)C=C1 .
Chemical Reactions Analysis

Reactions

Raltegravir undergoes various chemical reactions during its metabolic processing:

  1. Glucuronidation: This is a primary metabolic pathway where glucuronic acid is conjugated to Raltegravir, facilitating its excretion.
  2. Hydrolysis: The compound may also undergo hydrolysis under physiological conditions, affecting its bioavailability.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other drugs. Understanding these interactions is vital for predicting drug behavior in vivo.

Mechanism of Action

Process

Raltegravir functions as an integrase strand transfer inhibitor. It binds to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome—a critical step in HIV replication.

Data

The inhibition of integrase activity results in decreased viral load in patients and contributes to improved health outcomes in individuals living with HIV . The drug has a half-life of approximately 9 hours and achieves significant plasma concentrations when administered orally .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.149 mg/mL.
  • Melting Point: Specific melting point data may vary based on formulation.

Chemical Properties

  • pKa Values: Strongest acidic pKa is around 7.02; strongest basic pKa is -1.7.
  • LogP (Partition Coefficient): Approximately 1.59 indicates moderate lipophilicity.

These properties are crucial for understanding how Raltegravir behaves in biological systems and influences its pharmacokinetics .

Applications

Scientific Uses

Raltegravir-13C6 Potassium Salt is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. Its isotopic labeling allows researchers to monitor metabolic pathways accurately and assess drug-drug interactions in clinical settings.

Additionally, it has potential applications in studying other viral infections beyond HIV due to its mechanism of action against integrases common to retroviruses .

Properties

CAS Number

1391053-33-0

Product Name

Raltegravir-13C6 Potassium Salt

Molecular Formula

C₁₄¹³C₆H₂₀FKN₆O₅

Molecular Weight

488.46

Synonyms

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.